4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate
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Overview
Description
4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate is a complex organic compound with the molecular formula C22H15N3O5S2 and a molecular weight of 465.50 g/mol . This compound features a unique structure that includes isonicotinoyl and thienylsulfonyl groups, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isonicotinoyl Chloride: Isonicotinic acid is reacted with thionyl chloride (SOCl2) to form isonicotinoyl chloride.
Thienylsulfonylation: The isonicotinoyl chloride is then reacted with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-aminophenyl isonicotinate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: Acts as a reactant or catalyst, facilitating specific transformations through its functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-[Isonicotinoyl(2-thienylsulfonyl)amino]benzoic acid
- 4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl acetate
Uniqueness
4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate is unique due to its dual isonicotinoyl and thienylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
[4-[pyridine-4-carbonyl(thiophen-2-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5S2/c26-21(16-7-11-23-12-8-16)25(32(28,29)20-2-1-15-31-20)18-3-5-19(6-4-18)30-22(27)17-9-13-24-14-10-17/h1-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNWNQQOMJYHBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139260 |
Source
|
Record name | 4-[(4-Pyridinylcarbonyl)(2-thienylsulfonyl)amino]phenyl 4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518330-11-5 |
Source
|
Record name | 4-[(4-Pyridinylcarbonyl)(2-thienylsulfonyl)amino]phenyl 4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518330-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Pyridinylcarbonyl)(2-thienylsulfonyl)amino]phenyl 4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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